molecular formula C8H11N5O2 B3189622 (2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid

(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Cat. No.: B3189622
M. Wt: 209.21 g/mol
InChI Key: XYCORZCGVTXZFU-XOJFDHPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 3-position of the bicyclo[1.1.1]pentane is substituted with a tetrazole ring, a heterocyclic group often used as a carboxylic acid bioisostere due to its similar pKa and hydrogen-bonding capabilities. The (2S)-amino acetic acid moiety introduces chirality, which is critical for interactions with biological targets.

Biological Activity

(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid, commonly referred to as S-TBPG, is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C8_8H11_{11}N5_5O2_2
  • Molecular Weight : 209.21 g/mol
  • CAS Number : 338460-67-6

The biological activity of S-TBPG is primarily attributed to its interaction with various receptors and enzymes in the body. Its tetrazole moiety is known to influence its pharmacological properties, particularly in modulation of neurotransmitter systems and potential anti-inflammatory effects.

GABA Receptor Interaction

Research indicates that S-TBPG may act as a GABA receptor modulator, enhancing inhibitory neurotransmission which could be beneficial in treating conditions such as anxiety and epilepsy . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

G Protein-Coupled Receptors (GPCRs)

S-TBPG has been shown to interact with GPCRs, which play a crucial role in various physiological processes. The modulation of these receptors can lead to significant changes in cellular signaling pathways, impacting processes such as mood regulation and pain perception .

Biological Activity Overview

The following table summarizes the biological activities reported for S-TBPG:

Activity Description
Neurotransmitter Modulation Enhances GABAergic activity; potential anxiolytic effects.
Anti-inflammatory Effects Modulates inflammatory pathways; potential use in autoimmune disorders.
Antitumor Activity Exhibits cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological effects of S-TBPG:

  • Neuropharmacological Study : A study demonstrated that S-TBPG administration resulted in significant anxiolytic effects in rodent models, correlating with increased GABA receptor activity .
  • Anti-inflammatory Research : In a controlled trial involving inflammatory models, S-TBPG showed a marked reduction in pro-inflammatory cytokines, suggesting its potential utility in treating chronic inflammatory diseases .
  • Antitumor Efficacy : Laboratory tests indicated that S-TBPG exhibits selective cytotoxicity against HCT-116 colon cancer cells, with IC50 values indicating effectiveness at low concentrations .

Scientific Research Applications

Medicinal Chemistry

S-TBPG has been investigated for its potential as a therapeutic agent due to its ability to interact with biological systems effectively. Its structure allows it to function as a ligand for specific receptors, which can lead to the development of new drugs targeting various conditions.

Case Study: Neuropharmacology

Research has shown that S-TBPG exhibits neuroprotective properties. It has been studied for its effects on neurotransmitter systems, particularly in models of neurodegenerative diseases. For instance, studies indicate that S-TBPG can modulate glutamate receptors, potentially offering a pathway for treating conditions such as Alzheimer's and Parkinson's disease.

Antihypertensive Properties

The compound's structural analogs have been explored for their antihypertensive effects. Its ability to influence vascular smooth muscle contraction makes it a candidate for developing new antihypertensive medications.

Case Study: Cardiovascular Research

In cardiovascular studies, derivatives of S-TBPG have demonstrated the ability to lower blood pressure in animal models. These findings suggest that further research could lead to novel treatments for hypertension.

Biochemical Research

S-TBPG is utilized in biochemical assays due to its ability to act as a substrate or inhibitor in enzymatic reactions. This property is particularly useful in drug discovery processes where understanding enzyme kinetics is crucial.

Case Study: Enzyme Inhibition

Inhibitory studies on specific enzymes involved in metabolic pathways have revealed that S-TBPG can significantly alter enzyme activity, providing insights into metabolic disorders and potential therapeutic interventions.

Data Table: Comparison of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryNeuroprotective propertiesTreatment of neurodegenerative diseases
AntihypertensiveModulation of vascular smooth muscleDevelopment of new antihypertensives
Biochemical ResearchSubstrate/inhibitor in enzymatic reactionsInsights into metabolic disorders

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the stereochemical purity of this compound?

  • Methodology : Use chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. Retention times should be compared to authentic stereochemical standards. For absolute configuration confirmation, X-ray crystallography is advised if suitable crystals can be grown. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral shift reagents, can further validate stereochemical integrity.

Q. How should researchers assess the compound’s stability under standard laboratory storage conditions?

  • Methodology : Perform accelerated stability studies per ICH Q1A guidelines. Store samples at 25°C/60% relative humidity (RH) and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC-UV and LC-MS to identify impurities. Solid-state stability can be evaluated using differential scanning calorimetry (DSC) to detect polymorphic transitions.

Q. What synthetic strategies are effective for constructing the bicyclo[1.1.1]pentane scaffold?

  • Methodology : Utilize strain-release functionalization of bicyclo[1.1.1]pentane precursors. For example, photochemical [2+2] cycloaddition or transition-metal-catalyzed cross-coupling reactions. Post-functionalization with tetrazol-5-yl groups requires careful pH control (e.g., using Hünig’s base) to avoid side reactions. Purity should be confirmed via 1H^{1}\text{H}-NMR and mass spectrometry.

Advanced Research Questions

Q. How can contradictory solubility data between computational predictions and experimental results be resolved?

  • Methodology : Re-evaluate computational models (e.g., COSMO-RS) using experimentally determined Hansen solubility parameters. Conduct systematic solubility tests in solvents with varying polarity (e.g., water, DMSO, THF) at 25°C and 37°C. Compare with molecular dynamics simulations to identify discrepancies in solvation energy calculations.

Q. What experimental design is optimal for studying tautomerism in the tetrazol-5-yl moiety?

  • Methodology : Use variable-temperature 15N^{15}\text{N}-NMR spectroscopy to monitor tautomeric equilibrium (1H- vs. 2H-tetrazole forms). DFT calculations (e.g., B3LYP/6-311+G(d,p)) can predict energy barriers for tautomerization. Solvent effects should be tested in aprotic (e.g., DMSO) vs. protic (e.g., methanol) media.

Q. How can researchers mitigate aggregation-induced artifacts in biological assays?

  • Methodology : Pre-filter compound solutions through 0.2 µm membranes to remove aggregates. Use dynamic light scattering (DLS) to confirm monodispersion. Include negative controls (e.g., bovine serum albumin) to rule out nonspecific binding. For cell-based assays, optimize DMSO concentrations (<0.1% v/v) to prevent solvent-induced interference.

Q. Methodological Challenges and Solutions

Q. What strategies improve yield in the coupling of the tetrazolyl group to the bicyclo[1.1.1]pentane core?

  • Methodology : Employ Mitsunobu conditions (DIAD, PPh3_3) for hydroxyl-to-tetrazole coupling. Alternatively, use copper-catalyzed azide-alkyne cycloaddition (CuAAC) if pre-functionalized with an alkyne. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography. Yields >70% are achievable with strict anhydrous conditions.

Q. How should environmental fate studies be designed to assess ecotoxicological risks?

  • Methodology : Follow OECD 308 guidelines for aqueous biodegradation testing. Use 14C^{14}\text{C}-labeled compound to track mineralization rates. Analyze metabolites via high-resolution mass spectrometry (HRMS). For soil adsorption studies, apply batch equilibrium methods with varying organic matter content.

Q. Data Interpretation and Validation

Q. How to distinguish between intrinsic fluorescence and matrix interference in bioimaging studies?

  • Methodology : Perform fluorescence lifetime imaging microscopy (FLIM) to differentiate compound-specific signals from autofluorescence. Validate with knockout cell lines or competitive binding assays. Use quenchers (e.g., potassium iodide) to assess environmental polarity effects.

Q. What statistical approaches are robust for analyzing dose-response relationships with high variability?

  • Methodology : Apply nonlinear mixed-effects modeling (NLME) to account for inter-experiment variability. Use bootstrap resampling (≥1,000 iterations) to estimate confidence intervals. For IC50_{50}/EC50_{50} calculations, compare four-parameter logistic (4PL) vs. five-parameter logistic (5PL) models using Akaike information criterion (AIC).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of the target compound with two analogs:

Parameter Target Compound: (2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic Acid Analog 1: (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid Analog 2: (2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic Acid
Molecular Formula C₈H₁₀N₅O₂ (inferred) C₈H₁₀F₃NO₂ C₁₁H₁₉NO₂
Molecular Weight (g/mol) ~224.21 (calculated) 209.17 197.27
Substituent at Bicyclo[1.1.1]pentane 2H-1,2,3,4-tetrazol-5-yl Trifluoromethyl (-CF₃) tert-Butyl (-C(CH₃)₃)
Key Functional Groups Tetrazole (bioisostere for -COOH), amino acid Lipophilic -CF₃, amino acid Bulky tert-butyl, amino acid
Chirality (2S)-configuration (2S)-configuration (2R)-configuration

Key Observations :

  • Tetrazole vs. Trifluoromethyl : The tetrazole group in the target compound enhances polarity and hydrogen-bonding capacity compared to the lipophilic -CF₃ group in Analog 1, which may improve solubility in aqueous environments but reduce membrane permeability .
  • Tetrazole vs.
  • Chirality : The (2S)-configuration in the target compound and Analog 1 contrasts with the (2R)-configuration in Analog 2, which could lead to divergent biological activities due to enantioselective target recognition.

Properties

IUPAC Name

(2S)-2-amino-2-[3-(2H-tetrazol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c9-4(5(14)15)7-1-8(2-7,3-7)6-10-12-13-11-6/h4H,1-3,9H2,(H,14,15)(H,10,11,12,13)/t4-,7?,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCORZCGVTXZFU-XOJFDHPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)N)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2(CC1(C2)[C@@H](C(=O)O)N)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid
(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid
(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid
(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid
(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid
(2S)-2-amino-2-[3-(2H-1,2,3,4-tetrazol-5-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.